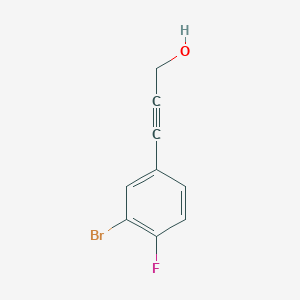![molecular formula C10H16N2O4S B13223755 (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a thiolane ring, a hydroxy group, and a pyrazolyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione typically involves multiple steps, including the formation of the thiolane ring, the introduction of the hydroxy group, and the attachment of the pyrazolyl ether. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazolyl ether group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the pyrazolyl ether group can result in a wide range of new compounds with different properties.
Applications De Recherche Scientifique
(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrazolyl ether moiety play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-Amino-4-hydroxy-1lambda6-thiolane-1,1-dione
- (3S,4S)-3-Hydroxy-4-{[1-(methyl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione
Uniqueness
Compared to similar compounds, (3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C10H16N2O4S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
(3S,4S)-1,1-dioxo-4-(1-propan-2-ylpyrazol-4-yl)oxythiolan-3-ol |
InChI |
InChI=1S/C10H16N2O4S/c1-7(2)12-4-8(3-11-12)16-10-6-17(14,15)5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
UVYCAOAUMFCIBN-NXEZZACHSA-N |
SMILES isomérique |
CC(C)N1C=C(C=N1)O[C@@H]2CS(=O)(=O)C[C@H]2O |
SMILES canonique |
CC(C)N1C=C(C=N1)OC2CS(=O)(=O)CC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13223675.png)
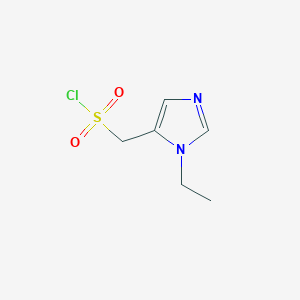

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)

![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)

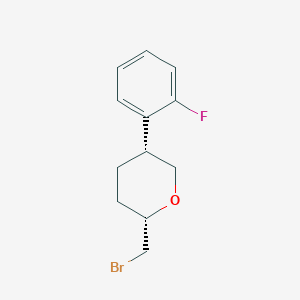
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)
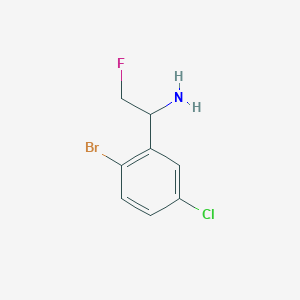
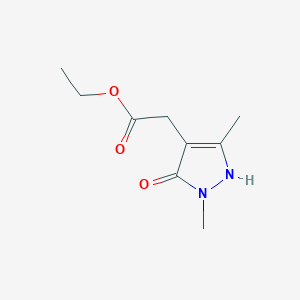

![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
